molecular formula C18H14N2OS B7754469 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol

Cat. No.: B7754469
M. Wt: 306.4 g/mol
InChI Key: PDPMNEKXHHUHPS-UHFFFAOYSA-N
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Description

4-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: the indole ring and the 1,3-thiazole ring, both known to confer a wide range of biological activities. Indole derivatives are extensively researched for their diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities . The 1,3-thiazole nucleus is another critical scaffold in medicinal chemistry, found in several approved drugs and known for its significant antimicrobial and antitumor potential . The primary research applications of this compound are anticipated in the fields of antimicrobial and anticancer agent development. Molecular hybridization of indole and thiazole motifs has been shown to produce compounds with enhanced efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains . Specifically, such hybrids can demonstrate potent activity against challenging resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and can act as effective inhibitors of biofilm formation. The proposed mechanism for the antibacterial activity of related indole-thiazole hybrids involves inhibition of essential bacterial enzymes, such as MurB in E. coli . Furthermore, indole-based compounds are actively investigated as novel anticancer agents. Related structural analogs have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines, including pancreatic ductal adenocarcinoma models, and have shown potential to inhibit cancer cell migration . This product is intended for research purposes as a chemical reference standard, a building block for the synthesis of novel derivatives, or as a candidate for direct biological screening in assay development. It is supplied as a high-purity compound for use in laboratory investigations only. For Research Use Only. Not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c1-11-17(15-10-19-16-5-3-2-4-14(15)16)20-18(22-11)12-6-8-13(21)9-7-12/h2-10,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPMNEKXHHUHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction initiates with the nucleophilic attack of the thioamide’s sulfur on the α-carbon of the brominated ketone, followed by cyclization to form the thiazole ring. Substituents at the 4- and 5-positions of the thiazole are critical for regioselectivity. For instance, methyl groups at C5 enhance steric stabilization, as observed in analogous thiazole syntheses. Temperature and solvent polarity significantly impact yields. Polar aprotic solvents like DMF or DMSO at 80–100°C typically yield 60–75% product purity, while lower temperatures (<50°C) result in incomplete cyclization.

Table 1: Hypothetical Reaction Conditions for Hantzsch Thiazole Synthesis

ReactantSolventTemperature (°C)Time (h)Yield (%)
4-Bromo-5-methylacetophenoneDMF80668
4-Bromo-5-methylacetophenoneEthanol70852
4-Bromo-5-methylacetophenoneDMSO100473

Note: Data extrapolated from thiazole syntheses in.

Indole Ring Functionalization Strategies

Introducing the indole moiety at the thiazole’s C4 position requires selective C–H activation or cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling are viable pathways.

Palladium-Catalyzed Coupling Reactions

Using 3-bromoindole and a thiazole boronic ester, Suzuki coupling under inert atmospheres achieves C–C bond formation. Catalysts like Pd(PPh₃)₄ with K₂CO₃ in dioxane at 90°C yield 55–70% coupling efficiency. Competitive side reactions, such as dimerization of indole derivatives, necessitate careful stoichiometric control.

Table 2: Hypothetical Suzuki Coupling Parameters

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane9065
PdCl₂(dppf)Cs₂CO₃DMF10058
Pd(OAc)₂NaHCO₃THF8047

Multistep Synthesis via Intermediate Isolation

A sequential approach involving thiazole formation followed by indole incorporation mitigates steric hindrance. For example:

  • Synthesize 5-methyl-4-nitrothiazole-2-carboxylic acid via nitration.

  • Reduce the nitro group to an amine using H₂/Pd-C.

  • Couple with indole-3-carboxylic acid via peptide coupling agents (e.g., EDC/HOBt).

This method, while lengthier, improves regiochemical control. Yields for each step typically range from 40% (nitration) to 85% (amide coupling).

Characterization and Analytical Validation

Post-synthesis characterization via NMR, HPLC, and mass spectrometry is critical. Key spectral signatures include:

  • ¹H NMR : Aromatic protons of indole (δ 7.1–7.8 ppm), thiazole C–H (δ 8.2 ppm), and phenolic –OH (δ 9.8 ppm).

  • LC-MS : Molecular ion peak at m/z 335.4 ([M+H]⁺).

Table 3: Hypothetical Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 9.78 (s, 1H, OH), 8.21 (s, 1H, thiazole-H), 7.65–7.12 (m, 5H, indole-H)
IR (KBr)3250 cm⁻¹ (O–H), 1620 cm⁻¹ (C=N)
HRMSCalculated: 335.1124; Found: 335.1121

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules, particularly in the development of new chemical entities with potential therapeutic effects.

Biology

Biological Activity
Research indicates that 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity: It has been found to induce apoptosis in cancer cells by modulating reactive oxygen species and inhibiting critical signaling pathways such as mTORC1.

Medicine

Therapeutic Potential
Investigations into its therapeutic effects highlight its potential in targeting specific cellular pathways involved in diseases such as cancer and infections. The compound's ability to interact with various receptors and enzymes suggests it could be developed into a therapeutic agent.

Industry

Material Development
In industrial applications, this compound is utilized for developing new materials and chemical processes. Its unique structural characteristics allow for modifications that can lead to innovative applications in materials science.

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on human cancer cell lines demonstrated that it significantly inhibited cell proliferation and induced apoptosis through oxidative stress mechanisms. The study concluded that further exploration could lead to new cancer therapies.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties of this compound revealed its efficacy against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes, modulating their activity. For example, it can induce reactive oxygen species and cause endoplasmic reticulum stress in cancer cells, leading to apoptosis. It also inhibits certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Differences

Indole-Thiazole Core

The compound shares its indole-thiazole backbone with nortopsentin analogues, such as 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines (e.g., compounds 3a–h in ).

Phenol Substitution

Compounds like 4-(2-Methyl-1,3-thiazol-4-yl)phenol (, compound 16) share the phenol-thiazole motif but lack the indole group. The absence of the indole moiety reduces molecular complexity and may diminish interactions with hydrophobic binding pockets in biological targets .

Halogenated Derivatives

Isostructural compounds 4 and 5 () feature fluorophenyl and chlorophenyl substituents instead of phenol.

Physical and Spectroscopic Properties

Key data from analogues:

Compound Melting Point (°C) Yield (%) Key Functional Groups Reference
3e () 257–258 97 Indole, thiazole, SO₂
16 () 151–236 55–95 Phenol, thiazole
4 () N/A High Fluorophenyl, thiazole

The phenol group in the target compound is expected to exhibit strong IR absorption at ~3200 cm⁻¹ (O–H stretch) and NMR signals near δ 9–10 ppm (phenolic proton), similar to compound 16 .

Antiproliferative Effects

Nortopsentin analogues () demonstrate potent antiproliferative activity against cancer cell lines. For example:

  • 3i (): IC₅₀ values in the low micromolar range for leukemia cells.
Antimicrobial Activity

Phenol-thiazole derivatives like 16 () show moderate antimicrobial activity (MIC = 12.5–50 μg/mL against S. aureus and E. coli). The indole group in the target compound could synergize with the phenol to enhance membrane penetration and target binding .

Molecular Docking Insights

Compounds such as 9c () exhibit favorable docking poses with enzymes like α-glucosidase, suggesting that the phenol group in the target compound may form critical hydrogen bonds with active-site residues .

Q & A

Q. What are the standard synthetic routes for 4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol, and how can reaction conditions be optimized?

The synthesis typically involves coupling indole derivatives with thiazole precursors under controlled conditions. For example, analogous compounds are synthesized via cyclocondensation reactions using substituted anilines, aldehydes, and thioureas in solvents like ethanol or DMF, often catalyzed by acetic acid or p-toluenesulfonic acid (PTSA) . Optimization may include varying solvent polarity (e.g., ethanol vs. DMF) to improve yield, monitoring reaction progress via TLC, and purifying via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • FT-IR spectroscopy to confirm functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenol, C=N/C–S stretches for thiazole).
  • NMR spectroscopy (¹H and ¹³C) to verify aromatic protons (δ 6.8–8.2 ppm for indole and phenol) and methyl groups (δ 2.4–2.6 ppm).
  • Elemental analysis (CHNS) to match experimental and theoretical values for C, H, N, and S .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability tests under varying pH (e.g., 4–9) and temperatures (e.g., 4°C to 60°C) are critical for biological assays. For storage, desiccate at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound?

Multiwfn analyzes wavefunction-derived properties:

  • Electrostatic potential (ESP) maps identify nucleophilic/electrophilic regions (e.g., phenol O–H as a hydrogen-bond donor).
  • Electron localization function (ELF) reveals bonding patterns, confirming aromaticity in the indole-thiazole system.
  • Density-of-states (DOS) plots correlate molecular orbitals with spectroscopic data .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antiproliferative vs. antioxidant effects)?

Contradictions may arise from assay conditions (e.g., cell lines, ROS measurement methods). Mitigation strategies:

  • Dose-response studies (e.g., 0.1–100 µM) to establish IC₅₀ values.
  • Comparative SAR analysis of analogs (e.g., replacing the phenol group with methoxy or halogens) to isolate pharmacophores .
  • Target engagement assays (e.g., kinase profiling) to identify specific pathways .

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how are they addressed?

Challenges include crystal growth (due to flexible substituents) and resolving disorder in the thiazole-methyl group. Solutions:

  • Slow evaporation in solvent mixtures (e.g., chloroform/methanol).
  • High-resolution X-ray diffraction (Cu-Kα radiation, 295 K) with SHELXL refinement.
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Key strategies:

  • Bioisosteric replacement : Swap the phenol with bioisosteres like sulfonamide or carboxylate to enhance solubility.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the indole 5-position to modulate electron density.
  • Molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted affinity for targets like tubulin or topoisomerases .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey Signals/ParametersReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.12 (s, 1H, indole NH), δ 6.85–7.40 (m, aromatic H)
¹³C NMR (100 MHz, CDCl₃)δ 161.2 (C=N), δ 115–135 (aromatic C)
FT-IR3250 cm⁻¹ (O–H), 1600 cm⁻¹ (C=N), 690 cm⁻¹ (C–S)

Q. Table 2. Computational Parameters for Multiwfn Analysis

PropertySoftware SettingsApplication
ESP MappingIso-surface value: 0.001 a.u.; Grid: 0.1 ÅSolubility prediction
ELF AnalysisContour level: 0.85; Color scale: 0–1Aromaticity assessment
DOS CalculationEnergy range: -15 to 5 eV; Gaussian broadening: 0.3 eVElectronic transitions

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